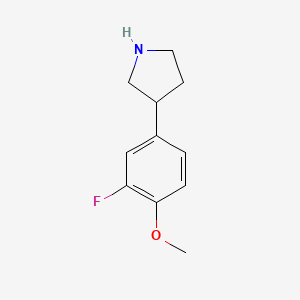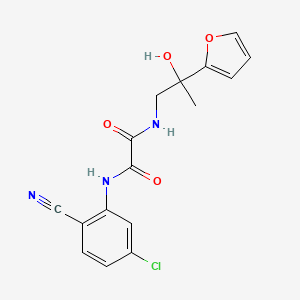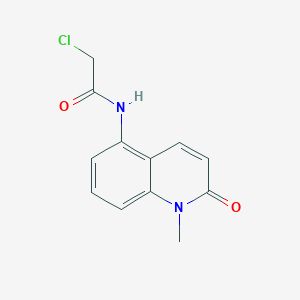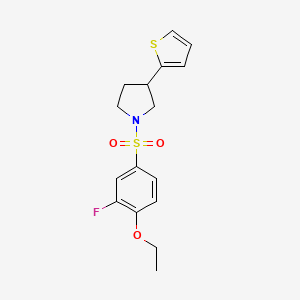![molecular formula C16H15BrClN3O3S B2365823 5-ブロモ-2-クロロ-N-(2-(3-メチル-2,2-ジオキシドベンゾ[c][1,2,5]チアゾール-1(3H)-イル)エチル)ベンザミド CAS No. 2034590-66-2](/img/structure/B2365823.png)
5-ブロモ-2-クロロ-N-(2-(3-メチル-2,2-ジオキシドベンゾ[c][1,2,5]チアゾール-1(3H)-イル)エチル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a complex organic compound with a broad spectrum of applications in scientific research, including chemistry, biology, medicine, and industrial processes. This compound's structure features multiple functional groups, making it a versatile reagent in various chemical reactions and studies.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: In biological studies, it can act as a probe or marker due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide typically begins with commercially available starting materials, such as 5-bromo-2-chlorobenzoyl chloride and 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole.
Step-by-Step Synthesis:
Step 1: The acyl chloride is first reacted with an appropriate amine in the presence of a base to form the benzamide core.
Step 2: Subsequent reactions, including electrophilic substitution and nucleophilic substitution, incorporate the various substituents such as the bromo, chloro, and methyl groups.
Reaction Conditions: Typical reaction conditions include using solvents like dichloromethane or tetrahydrofuran, catalysts like palladium or copper, and temperature control ranging from room temperature to reflux conditions.
Industrial Production Methods:
Scale-Up: For large-scale production, automated reactors with precise temperature and pressure control are used to ensure the consistency and purity of the final product.
Purification: Purification methods such as recrystallization, distillation, or chromatography are employed to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can also occur, particularly at the halogen sites, resulting in dehalogenated products.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution Conditions: Various bases, acids, and catalysts depending on the type of substitution desired.
Major Products:
Products vary widely based on reaction conditions but can include substituted benzamides, dehalogenated derivatives, and oxidized products.
作用機序
Mechanism: The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, depending on its application.
Molecular Targets and Pathways: It may inhibit or activate certain pathways, leading to desired biological or chemical outcomes. Detailed studies on its mechanism involve techniques like X-ray crystallography, NMR spectroscopy, and molecular modeling.
類似化合物との比較
Unique Features: Compared to other benzamide derivatives, the presence of the bromo, chloro, and thiadiazole moieties imparts unique chemical reactivity and biological activity.
Similar Compounds: Examples include other benzamides with different halogen substitutions or related thiadiazole derivatives.
Comparison: This specific compound often exhibits higher stability and reactivity due to the combination of its substituents, making it distinct in various applications.
5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is truly fascinating in its complexity and versatility, embodying the intricate beauty of organic chemistry.
特性
IUPAC Name |
5-bromo-2-chloro-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O3S/c1-20-14-4-2-3-5-15(14)21(25(20,23)24)9-8-19-16(22)12-10-11(17)6-7-13(12)18/h2-7,10H,8-9H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYDHTGMOLATID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{1-[(4-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365740.png)
![4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2365742.png)
![2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2365744.png)

![4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2365747.png)
![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)

![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2365752.png)

![2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2365754.png)
![1-allyl-4-(1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2365755.png)

![1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2365758.png)
![N-[2-(2-Methylpyrazol-3-yl)ethyl]-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)prop-2-enamide](/img/structure/B2365760.png)
